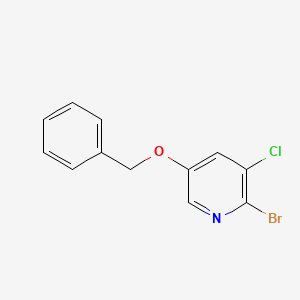

5-(Benzyloxy)-2-bromo-3-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-12-11(14)6-10(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQADVYYDAZODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856697 | |

| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335052-36-2 | |

| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 5 Benzyloxy 2 Bromo 3 Chloropyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions of 5-(Benzyloxy)-2-bromo-3-chloropyridine

Transition-metal catalysis provides a powerful toolkit for the selective functionalization of dihalogenated pyridines. The distinct electronic and steric environments of the bromine and chlorine atoms in this compound allow for controlled, stepwise modifications.

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of pharmaceuticals and functional materials. organic-chemistry.orgwikipedia.org

In palladium-catalyzed cross-coupling reactions of di- or polyhalogenated heteroaromatics, the site of initial reaction is often dictated by the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the position of the halogen relative to the heteroatom. nih.gov For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond typically directs the initial coupling to the 2-position. The oxidative addition of the C-Br bond to a palladium(0) catalyst is generally faster than the oxidative addition of the C-Cl bond. organic-chemistry.orgnih.gov This inherent reactivity difference allows for selective functionalization at the C-2 position while leaving the C-3 chloro substituent available for subsequent transformations.

This principle is exemplified in various palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org For this compound, reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would be expected to yield the 2-substituted product. libretexts.org

Stille Coupling: Involving the reaction of an organotin compound with an organohalide, the Stille coupling offers a versatile method for C-C bond formation. organic-chemistry.orgwikipedia.org The reaction with this compound would preferentially occur at the C-2 bromide.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgnih.gov Its high reactivity and functional group tolerance make it a valuable tool. The coupling with this compound would again favor initial reaction at the C-2 position.

Sonogashira Coupling: This method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide is a cornerstone of synthetic chemistry. nih.govscirp.org When applied to this compound, the alkyne would be introduced at the C-2 position. soton.ac.ukresearchgate.net

| Coupling Reaction | Organometallic Reagent | Expected Site of Primary Reactivity |

|---|---|---|

| Suzuki-Miyaura | R-B(OR)2 | C-2 (Bromine) |

| Stille | R-Sn(Alkyl)3 | C-2 (Bromine) |

| Negishi | R-ZnX | C-2 (Bromine) |

| Sonogashira | R-C≡CH | C-2 (Bromine) |

While the intrinsic reactivity favors substitution at the C-2 bromine, the choice of ligand on the palladium catalyst can profoundly influence the selectivity and efficiency of the reaction. nih.gov Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity and control the regioselectivity. nih.gov

For dihalopyridines, judicious ligand selection can sometimes even invert the expected "innate" selectivity. For instance, very sterically hindered ligands can promote cross-coupling at positions that are typically less reactive. nih.gov The steric bulk of the ligand can influence the approach of the catalyst to the substrate, potentially favoring reaction at the less hindered halogen or the one further from the nitrogen atom. nih.gov Furthermore, the electronic properties of the ligand can modulate the reactivity of the palladium center, affecting the rates of oxidative addition and reductive elimination. enscm.fr

Catalyst optimization often involves screening a variety of ligands and reaction conditions (e.g., base, solvent, temperature) to achieve the desired outcome. For example, in Suzuki-Miyaura couplings, the choice of a specific palladacycle catalyst has been shown to be uniquely effective for certain substrates where other common catalysts fail. nih.gov The use of additives, such as small coordinating molecules like DMSO, can also suppress over-functionalization in dihalogenated substrates. nih.gov

| Ligand Type | General Effect on Cross-Coupling | Potential Impact on this compound |

|---|---|---|

| Bulky Monophosphines (e.g., QPhos, PtBu3) | Can promote coupling at sterically hindered sites and may influence regioselectivity. nih.govnih.gov | Could potentially alter the C2/C3 selectivity, though C2 is still favored. |

| Diphosphines (e.g., dppf) | Often promotes conventional selectivity. nih.gov | Expected to strongly favor coupling at the C-2 bromine. |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Highly active catalysts, steric bulk can be tuned to control selectivity. nih.govnih.gov | Could provide high efficiency for C-2 coupling and potentially allow for subsequent C-3 coupling under modified conditions. |

Copper-catalyzed reactions offer a complementary approach to palladium-based methods, often with different reactivity patterns and substrate scope. rsc.org While less common for aryl-aryl couplings compared to palladium, copper catalysis is particularly useful for C-N and C-O bond formation. For instance, copper-catalyzed amination reactions have been successfully applied to 5-halopyridines. rsc.org In the context of this compound, a copper-catalyzed reaction with an amine or alcohol could potentially lead to substitution at either halogen position, with the outcome influenced by the specific catalyst system and reaction conditions.

Copper catalysis is also employed in certain cycloaddition reactions and trifluoromethylation reactions. ku.edursc.org For example, copper-catalyzed trifluoromethylation of benzylic bromodifluoroacetates has been reported, highlighting copper's role in facilitating unique transformations. ku.edu

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

Mechanistic studies have shown that factors like ligand sterics can influence the catalyst's tendency to remain associated with the product, which can lead to over-functionalization (reaction at both halogen sites). nih.gov Understanding these mechanistic details is crucial for designing selective synthetic routes. For copper-catalyzed reactions, the mechanisms can be more varied and are often less well-understood than their palladium counterparts, sometimes involving single-electron transfer pathways.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing halogenated pyridines. youtube.commasterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

For this compound, the presence of two halogens at the 2- and 3-positions, both ortho and meta to the ring nitrogen, makes the pyridine core susceptible to SNAr. Generally, halogens at the 2- and 4-positions of a pyridine ring are more activated towards SNAr than those at the 3- or 5-positions. Therefore, nucleophilic attack would be expected to preferentially displace the halide at the 2-position (bromine). However, the relative leaving group ability of the halogens (F > Cl ≈ Br > I in many SNAr reactions) can also play a role. nih.gov In some cases, SNAr reactions can proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway. nih.gov

The reaction of this compound with strong nucleophiles like alkoxides, thiolates, or amines under appropriate conditions (often requiring heat) can provide a direct route to introduce heteroatom substituents onto the pyridine ring. youtube.com The regioselectivity of this process would depend on a balance of electronic activation by the ring nitrogen and the intrinsic leaving group ability of the bromide versus the chloride.

Selective Displacement of Halogen Substituents with Various Nucleophiles

The presence of two different halogen atoms on the electron-deficient pyridine ring, bromine at the C2 position and chlorine at the C3 position, sets the stage for selective nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions of heteroaromatics, the reactivity is largely governed by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex) and the leaving group's ability to depart.

The C2 and C4 positions of a pyridine ring are electronically activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comuci.edu In the case of this compound, the attack will preferentially occur at the C2 position, which is ortho to the nitrogen. The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which suggests that the C-Cl and C-Br bonds might have similar reactivity. nih.govchemrxiv.org However, the position of the halogen is the dominant factor. The C2 position is significantly more activated than the C3 position. Therefore, nucleophiles will selectively attack the C2 position, leading to the displacement of the bromide ion.

Various 2-chloropyridine (B119429) derivatives have been shown to react with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, to form corresponding conjugates via the displacement of the chlorine atom. nih.gov This highlights the susceptibility of the C2 position to nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the disruption of aromaticity is a key step. youtube.com

Research on variously substituted 2-halopyridines demonstrates that a wide array of nucleophiles can be employed to selectively displace the C2-halogen. These include:

Amines: Primary and secondary amines react to form 2-aminopyridine (B139424) derivatives.

Alkoxides: Reagents like sodium methoxide (B1231860) can be used to introduce alkoxy groups. uci.edu

Thiols: Thiolates are effective nucleophiles for introducing sulfur-based functionalities.

Table 1: Predicted Selective Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Amine | Piperidine | 5-(Benzyloxy)-3-chloro-2-(piperidin-1-yl)pyridine |

| Alkoxide | Sodium Methoxide | 5-(Benzyloxy)-3-chloro-2-methoxypyridine |

Influence of Pyridine Nitrogen and Substituents on SNAr Reactivity and Regioselectivity

The regioselectivity and rate of SNAr reactions on the this compound ring are a direct consequence of the interplay between the electronic effects of the ring nitrogen and the various substituents.

Pyridine Nitrogen: The nitrogen atom is the most influential factor. As an electronegative atom within the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them electrophilic and susceptible to attack by nucleophiles. stackexchange.comuci.edu The stability of the anionic Meisenheimer intermediate is greatly enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for attack at the C2 and C4 positions. stackexchange.comstackexchange.com Attack at the C3 or C5 positions does not allow for this stabilization, making these pathways less favorable.

Halogen Substituents (Br at C2, Cl at C3): Both halogens are electron-withdrawing via their inductive effects (-I), further increasing the electrophilicity of the pyridine ring and activating it towards nucleophilic attack. While they possess electron-donating resonance effects (+M) due to their lone pairs, the inductive effect is generally dominant for halogens in aromatic systems. The C-Br bond is typically weaker than the C-Cl bond, which can also contribute to its preferential cleavage.

The culmination of these effects leads to a clear prediction of regioselectivity: nucleophilic attack will overwhelmingly occur at the C2 position, displacing the bromide, as this position is most activated by the pyridine nitrogen.

C-H Activation and Direct Functionalization of this compound

While classical methods often rely on pre-functionalized starting materials, direct C-H activation has emerged as a powerful and atom-economical strategy for modifying aromatic cores. rsc.org For this compound, the available C-H bonds are at the C4 and C6 positions. Developing methods to selectively functionalize these sites is of great interest for creating molecular diversity. Transition-metal catalysis is the predominant approach for achieving such transformations. thieme-connect.combeilstein-journals.org

Site-Selective C-H Bond Activation Methodologies on Pyridine Rings

Achieving site-selectivity in the C-H functionalization of substituted pyridines is a significant challenge due to the presence of multiple potential reaction sites. beilstein-journals.org Several strategies have been developed to control the regiochemical outcome.

Catalyst-Directed Functionalization: The lone pair of the pyridine nitrogen can be exploited to direct a catalyst to the ortho C-H bonds. For the target molecule, this would direct functionalization to the C6 position. Iridium-based catalysts have been shown to perform boryl-directed C-H activation at the C2 position of pyridines. acs.org

Lewis Acid Co-catalysis: Nickel/Lewis acid catalyst systems have been successfully employed for the direct C2-selective alkenylation of pyridines. nih.gov This strategy involves the activation of the pyridine ring by the Lewis acid, facilitating the C-H activation step.

Electronic Control: The intrinsic electronic properties of the ring can also direct functionalization. The C4 position is electronically activated by the nitrogen atom (para-position), making it a potential site for functionalization by electrophilic reagents in certain C-H activation manifolds.

Table 2: Potential Site-Selective C-H Functionalization Reactions

| Position | Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| C6 | Arylation | Pd(OAc)₂ / Directing Group | 6-Aryl-5-(benzyloxy)-2-bromo-3-chloropyridine |

| C4 | Alkenylation | Ni(cod)₂ / AlMe₃ | 4-Alkenyl-5-(benzyloxy)-2-bromo-3-chloropyridine |

Late-Stage Functionalization Strategies for Complex Heteroarenes

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. cancer.gov This allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR).

The C-H activation methodologies described above are ideally suited for LSF. acs.orgnih.gov A complex molecule containing the this compound core could be subjected to various C-H functionalization conditions to introduce diverse substituents at the C4 or C6 positions. For example, a tandem C-H fluorination/SNAr sequence has been used for the LSF of pyridines at the position alpha to the nitrogen. acs.org This involves first installing a fluorine atom via C-H activation, which can then be displaced by a wide range of nucleophiles under mild conditions. Such strategies enhance synthetic efficiency and provide access to novel chemical space.

Formation and Reactivity of Organometallic Intermediates from this compound

Converting the carbon-halogen bonds of this compound into carbon-metal bonds generates powerful nucleophilic intermediates that are highly valuable in synthesis, particularly for forming new carbon-carbon bonds through cross-coupling reactions.

Generation of Pyridyl Grignard Reagents and Organozinc Reagents

The C2-bromo bond is the most likely site for the formation of organometallic reagents due to its higher reactivity compared to the C3-chloro bond.

Pyridyl Grignard Reagents: The direct reaction of halopyridines with magnesium metal can be challenging. A more common and reliable method is a halogen-metal exchange reaction. epo.org This involves treating the substrate with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), at low temperatures. epo.orggoogle.com This exchange is typically fast and selective for the more reactive C-Br bond, yielding the corresponding pyridylmagnesium species. This reagent can then be used in subsequent reactions with various electrophiles.

Pyridyl Organozinc Reagents: Organozinc reagents are often favored due to their higher functional group tolerance compared to Grignard reagents. researchgate.net They can be prepared via several methods:

Direct Insertion: Reaction with activated zinc metal (e.g., Rieke zinc) can lead to the direct oxidative insertion of zinc into the C-Br bond. nih.gov

Transmetalation: A more common route involves first forming an organolithium or Grignard reagent, which is then transmetalated by adding a zinc salt like zinc chloride (ZnCl₂). nih.govrsc.org This two-step, one-pot procedure generates the desired organozinc reagent, which is a key component in Negishi cross-coupling reactions.

The formation of these organometallic intermediates from this compound opens the door to a vast array of synthetic possibilities, enabling its coupling with aryl halides, acyl chlorides, and other electrophiles to construct more complex molecular architectures. nih.gov

Electrophilic Quenching of Organometallic Species

The functionalization of the 2-position of this compound can be achieved through a metal-halogen exchange followed by the quenching of the resulting organometallic intermediate with a suitable electrophile. This synthetic strategy hinges on the selective replacement of the more reactive bromine atom at the C-2 position with a metal, typically lithium or magnesium, to form a potent nucleophilic pyridyl species. This intermediate is then reacted in situ with an electrophilic reagent to introduce a new substituent at the 2-position.

The process generally begins with a bromine-lithium exchange reaction, which is a well-established method for generating organolithium reagents from organic halides. nih.govnih.gov This is typically accomplished by treating the starting material with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov The significant difference in electronegativity between the carbon and lithium atoms in the resulting 5-(benzyloxy)-3-chloro-2-lithiopyridine intermediate renders the C-2 carbon highly nucleophilic.

Alternatively, a Grignard reagent can be prepared through a bromine-magnesium exchange. nih.gov This can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi, which can offer advantages in terms of selectivity and reaction conditions, sometimes allowing for non-cryogenic temperatures. nih.govnih.gov The resulting pyridylmagnesium halide, 5-(benzyloxy)-3-chloro-2-pyridylmagnesium halide, is also a powerful nucleophile.

Once the organometallic species is formed, it can be "quenched" or "trapped" by a variety of electrophiles to yield a diverse range of 2-substituted pyridine derivatives. The choice of electrophile dictates the functional group that is introduced. While specific studies detailing the electrophilic quenching of organometallic species derived from this compound are not extensively documented in publicly available literature, the reactivity patterns of similar bromoheterocycles provide a strong basis for predicting potential transformations. rsc.org

Common classes of electrophiles and the expected products include:

Deuterium (B1214612) Oxide (D₂O): Quenching with heavy water introduces a deuterium atom, which is a common method to confirm the formation of the organometallic intermediate.

Aldehydes and Ketones: Reaction with aldehydes (like formaldehyde (B43269) or benzaldehyde) or ketones yields secondary or tertiary alcohols, respectively. rsc.org

Carbon Dioxide (CO₂): Trapping the organometallic intermediate with solid carbon dioxide (dry ice) followed by an acidic workup produces the corresponding carboxylic acid. rsc.org

N,N-Dimethylformamide (DMF): This electrophile serves as a formylating agent, introducing a formyl (-CHO) group to yield an aldehyde. rsc.org

Alkyl Halides: Simple alkyl halides can be used to introduce alkyl substituents, although this reaction can be less efficient with organolithium reagents due to potential side reactions.

The table below outlines the hypothetical products from the reaction of the organometallic intermediate of this compound with various electrophiles, based on established chemical principles for related compounds. nih.govrsc.org

Table 1: Potential Products from Electrophilic Quenching of 5-(Benzyloxy)-3-chloro-2-pyridylmetal Species

| Electrophile | Reagent Example | Product Structure | Product Name |

| Deuteron Source | D₂O | 5-(Benzyloxy)-3-chloro-2-deuteriopyridine | |

| Carbonyl (Aldehyde) | Benzaldehyde | (5-(Benzyloxy)-3-chloro-pyridin-2-yl)(phenyl)methanol | |

| Carbonyl (Ketone) | Acetone | 2-(5-(Benzyloxy)-3-chloro-pyridin-2-yl)propan-2-ol | |

| Carbon Dioxide | CO₂ (s) | 5-(Benzyloxy)-3-chloropyridine-2-carboxylic acid | |

| Formylating Agent | DMF | 5-(Benzyloxy)-3-chloropyridine-2-carbaldehyde |

This table is illustrative and based on general reactivity patterns of pyridyl organometallics. Specific yields and optimal reaction conditions would require experimental validation.

The regioselectivity of the initial metal-halogen exchange is a critical factor. The bromine atom at the C-2 position is significantly more susceptible to exchange than the chlorine atom at the C-3 position due to the greater polarizability of the C-Br bond compared to the C-Cl bond. This inherent difference in reactivity allows for the selective formation of the 2-pyridyl organometallic species, which is a cornerstone of this functionalization strategy.

Applications of 5 Benzyloxy 2 Bromo 3 Chloropyridine in Diversified Organic Synthesis Research

As a Versatile Building Block for the Construction of Complex Heterocyclic Systems

The strategic placement of reactive handles on the pyridine (B92270) ring of 5-(benzyloxy)-2-bromo-3-chloropyridine makes it an ideal precursor for the synthesis of fused heterocyclic systems. The bromo and chloro substituents serve as orthogonal sites for sequential cross-coupling reactions, enabling the stepwise construction of annulated structures.

For instance, the synthesis of pyrido[2,3-d]pyridazines can be envisioned starting from chloro-substituted pyridines. nih.gov While direct examples with this compound are not explicitly detailed in the provided literature, the general strategy involves leveraging the halogen atoms for palladium-catalyzed cross-coupling reactions to introduce functionalities that can subsequently undergo cyclization. nih.gov Similarly, the synthesis of fused polyheterocycles like naphthyridines and aza-analogues of coumarins, xanthones, and acridones has been achieved from ortho-disubstituted pyridines prepared via metallation of 2-chloropyridine (B119429). rsc.org The 2-bromo-3-chloro substitution pattern in this compound provides a synthetic entry to such ortho-functionalized intermediates.

Furthermore, the synthesis of benzo-fused five-membered heterocyclic compounds is a significant area of research with applications in medicinal chemistry. researchgate.net The core structure of this compound can be elaborated through cross-coupling reactions to introduce side chains that can participate in intramolecular cyclization reactions, leading to the formation of fused systems such as benzofurans or indoles fused to the pyridine ring. researchgate.net The synthesis of pyrimido[4,5-b]quinolines from benzyloxy benzaldehydes further illustrates the utility of the benzyloxy group in constructing complex heterocyclic frameworks. semanticscholar.org

Precursor in the Synthesis of Advanced Pyridine Derivatives with Tunable Functionality

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that allows for its use as a precursor to advanced pyridine derivatives with precisely controlled substitution patterns. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids is a well-established method for the synthesis of aryl-substituted pyridines. researchgate.net In the case of this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the C2-Br position to afford 2-aryl-5-(benzyloxy)-3-chloropyridines. This approach allows for the introduction of a wide range of aryl and heteroaryl groups.

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The reaction of terminal alkynes with bromopyridines, such as 2-amino-3-bromopyridines, proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.orgscirp.org Applying this methodology to this compound would yield 2-alkynyl-5-(benzyloxy)-3-chloropyridines. These alkynylpyridines are valuable intermediates that can undergo further transformations, such as cyclization reactions.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to aminopyridines. The amination of 2-bromopyridines with various primary and secondary amines is a practical method for synthesizing these derivatives. chemspider.comchemrxiv.org The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been shown to occur preferentially at the bromide position under palladium catalysis. researchgate.net A similar selectivity would be anticipated for this compound, enabling the synthesis of 2-amino-5-(benzyloxy)-3-chloropyridines.

The following table summarizes the expected outcomes of these selective cross-coupling reactions:

| Reaction Type | Coupling Partner | Expected Product | Key Features |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-(benzyloxy)-3-chloropyridine | Formation of C-C bond; introduction of aryl/heteroaryl groups. |

| Sonogashira | Terminal alkyne | 2-Alkynyl-5-(benzyloxy)-3-chloropyridine | Formation of C-C triple bond; access to alkynylpyridines. |

| Buchwald-Hartwig | Amine | 2-Amino-5-(benzyloxy)-3-chloropyridine | Formation of C-N bond; synthesis of aminopyridines. |

Contribution to the Development of Novel Synthetic Methodologies and Chemical Transformations

The unique structural features of this compound make it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of two different halogen atoms allows for the investigation of chemoselectivity in cross-coupling reactions. For example, studies on the palladium-catalyzed cross-coupling of substrates with multiple halide substituents help in understanding the factors that govern selective activation of C-X bonds.

The development of palladium catalysts with tailored ligands for efficient cross-coupling of challenging substrates, such as electron-deficient or sterically hindered aryl halides, is an active area of research. nih.gov Halogenated pyridines like this compound can serve as benchmark substrates to evaluate the efficacy of new catalyst systems. For instance, the development of protocols for the Suzuki-Miyaura cross-coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates has expanded the scope of this reaction. nih.gov

Furthermore, the synthesis of substituted pyridines via palladium-catalyzed C-H activation of α,β-unsaturated oxime ethers represents a novel approach to pyridine synthesis. nih.gov While not a direct application of this compound as a starting material, the development of such innovative methods for pyridine construction highlights the ongoing efforts to access this important heterocyclic core. The availability of versatile building blocks like this compound complements these efforts by providing a platform for further diversification.

Utility in Scaffold Diversification and Library Synthesis for Chemical Biology Tools

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a vast number of biologically active compounds. amazonaws.com The ability to systematically and efficiently modify the pyridine core is crucial for the generation of compound libraries for high-throughput screening. This compound is an excellent starting point for scaffold diversification due to its potential for sequential and regioselective functionalization.

A common strategy in library synthesis involves a "build-couple-pair" approach, where a central scaffold is elaborated with various building blocks. Starting with this compound, one could envision a diversity-oriented synthesis where the C2 and C5 positions are functionalized through orthogonal cross-coupling reactions. For example, a Suzuki-Miyaura coupling at C2 could be followed by a Sonogashira or Buchwald-Hartwig reaction at a modified C5 position (after conversion of the chloro group). The benzyloxy group at C5 can be deprotected at a later stage to reveal a hydroxyl group, which can be further derivatized, adding another layer of diversity.

The synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold for the creation of libraries has been demonstrated, showcasing the utility of this substitution pattern. researchgate.net This approach allows for the efficient and selective introduction of various functionalities using organometallic reagents. The development of solid-phase synthesis methods for pyridine derivatives further enhances the potential for library generation.

The following table illustrates a hypothetical diversification strategy starting from this compound:

| Step | Reaction | Reagent | Intermediate/Product | Diversity Point |

| 1 | Suzuki-Miyaura Coupling | R¹-B(OH)₂ | 2-R¹-5-(benzyloxy)-3-chloropyridine | R¹ |

| 2 | Buchwald-Hartwig Amination | HNR²R³ | 2-R¹-5-(benzyloxy)-3-(NR²R³)pyridine | R², R³ |

| 3 | Deprotection | H₂, Pd/C | 2-R¹-5-hydroxy-3-(NR²R³)pyridine | - |

| 4 | Etherification/Esterification | R⁴-X | 2-R¹-5-(OR⁴)-3-(NR²R³)pyridine | R⁴ |

This systematic approach can rapidly generate a library of compounds with diverse substituents at multiple positions on the pyridine ring, which can then be screened for biological activity.

Theoretical and Computational Studies on 5 Benzyloxy 2 Bromo 3 Chloropyridine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. The electronic structure of 5-(benzyloxy)-2-bromo-3-chloropyridine is dictated by a complex interplay between the electron-deficient pyridine (B92270) ring and its diverse substituents.

The pyridine ring itself is an aromatic system with a nitrogen atom that is more electronegative than carbon, leading to a net dipole moment and a generally electron-poor carbon framework. imperial.ac.uk This inherent electron deficiency is further modulated by the attached functional groups. The bromo and chloro substituents at the 2- and 3-positions are electron-withdrawing through induction, further decreasing electron density on the pyridine ring. imperial.ac.uk Conversely, the benzyloxy group at the 5-position can act as an electron-donating group through resonance, pushing electron density into the ring via its oxygen lone pair, although it also has an inductive withdrawing effect. nih.gov

Studies on analogous substituted pincer-type pyridine molecules have shown that functional groups on the pyridine ring provide a direct handle for tuning the electronic properties of the entire system. nih.govnih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can systematically alter redox potentials and electron density at specific sites, which in turn governs reactivity. nih.govnih.gov

Table 1: Predicted Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Primary Electronic Effect | Predicted Impact on Ring Electron Density |

|---|---|---|---|

| Nitrogen | 1 | Inductive Withdrawal & Resonance | Decreases overall |

| Bromo | 2 | Inductive Withdrawal | Strongly decreases at C2 |

| Chloro | 3 | Inductive Withdrawal | Strongly decreases at C3 |

| Benzyloxy | 5 | Resonance Donation / Inductive Withdrawal | Increases at C4, C6 (ortho/para) |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing critical insights into reaction mechanisms. arxiv.org For a molecule like this compound, which has multiple potential reactive sites, understanding the preferred reaction pathway is essential for synthetic planning. Theoretical models can be used to investigate transition states (TS), which are the energy maxima along a reaction coordinate, and intermediates. arxiv.org

Common reactions for halopyridines include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. acs.orgacs.org In an SNAr reaction, a nucleophile attacks an electron-deficient carbon atom, displacing a halide. Computational studies can determine the activation energies for attack at the C2-Br versus the C3-Cl position. This analysis would involve locating the respective transition state structures and calculating their energies. The pathway with the lower activation energy is kinetically favored.

For example, in studies of related N-activated halopyridinium salts, computational modeling has been used to rationalize the mild conditions required for SNAr, where the N-activation enhances the electrophilicity of the ring carbons. acs.org Similarly, computational approaches can model complex catalytic cycles, such as those in Suzuki or Buchwald-Hartwig coupling reactions. These models can elucidate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination, explaining how factors like ligand choice and substrate electronics influence reaction outcomes. researchgate.net The development of automated computational toolkits can even construct and optimize transition state structures for new catalyst-substrate combinations based on previously computed models. arxiv.org

The dominant reaction pathways (DRP) formalism combines molecular dynamics simulations with graph theory to identify the most probable transition paths on complex energy surfaces, a task that is challenging for classical computers alone. aps.org Such advanced methods can efficiently combine information from different molecular datasets to map out complex transformations. aps.org

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity—the preference for reaction at one position over another—is a central challenge in the functionalization of polysubstituted aromatics like this compound. The molecule presents several distinct reactive sites: the C2-Br bond, the C3-Cl bond, and the C-H bonds at positions 4 and 6. Computational chemistry offers robust methods to predict the outcome of reactions where multiple isomers could be formed. nih.govresearchgate.net

The regioselectivity of nucleophilic attack is often governed by a combination of electronic and steric factors. researchgate.net DFT calculations can quantify the partial positive charges on the carbon atoms attached to the halogens and model the steric hindrance around each site. This allows for a prediction of which halide is a better leaving group and which position is more accessible to an incoming nucleophile. For instance, in reactions of 3,4-pyridynes, computational models based on aryne distortion accurately predicted that nucleophilic attack would be favored at the more electropositive carbon atom. nih.gov

In transition metal-catalyzed reactions, the initial oxidative addition step is often regioselective. Calculations can model the insertion of a metal catalyst (e.g., Palladium(0)) into the C-Br bond versus the C-Cl bond. Generally, C-Br bonds are more reactive than C-Cl bonds in such processes, a preference that can be quantified by calculating the activation barriers for each pathway.

Recent advances have incorporated machine learning to predict regioselectivity. researchgate.netmit.edu These models can be trained on large datasets of known reactions and use a combination of machine-learned representations and quantum mechanical descriptors to achieve high accuracy in predicting the major product of a reaction. researchgate.netmit.edu Such fusion models are significantly faster than full quantum mechanical calculations, enabling rapid screening of potential reactions. mit.edu

Stereoselectivity becomes relevant when new chiral centers are formed. While this compound is achiral, its reactions can lead to chiral products. Catalytic stereoselective dearomatization of pyridine derivatives is one such area where computational studies help rationalize the formation of one enantiomer or diastereomer over another. nih.gov For example, computational studies on molybdenum-catalyzed asymmetric hydrogenation of quinolines support that the coordination of the heteroarene to the chiral catalyst is the enantiodetermining step. acs.org

Table 2: Predicted Regioselectivity for Common Reaction Types

| Position | Bond | Reaction Type | Predicted Relative Reactivity | Governing Factors |

|---|---|---|---|---|

| C2 | C-Br | Cross-Coupling (e.g., Suzuki) | High | Weaker C-Br bond, favorable for oxidative addition. |

| C3 | C-Cl | Cross-Coupling (e.g., Suzuki) | Medium | Stronger C-Cl bond, requires harsher conditions. |

| C2/C3 | C-Halogen | Nucleophilic Aromatic Substitution (SNAr) | High | Electron deficiency enhanced by N and halogens. |

| C4/C6 | C-H | Electrophilic Aromatic Substitution (SEAr) | Low | Electron-deficient ring is deactivated. |

Conformational Analysis and Molecular Dynamics Simulations of Pyridine Scaffolds

The three-dimensional structure and dynamic behavior of a molecule are crucial to its function, particularly its ability to interact with other molecules like biological receptors or catalysts. The pyridine scaffold provides a rigid core, but substituents like the benzyloxy group introduce conformational flexibility. rsc.org Conformational analysis of this compound focuses on the rotation around the C5-O and O-CH₂ bonds.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. DFT calculations on a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, for example, revealed two stable conformers with a very small energy difference, explaining their co-existence in the crystal structure. mdpi.com Similar analysis for this compound would reveal the preferred orientation of the benzyl (B1604629) group relative to the pyridine ring, which is determined by a balance of steric repulsion and potential non-covalent interactions.

Table 3: Key Torsional Angles for Conformational Analysis

| Torsional Angle (Dihedral) | Atoms Involved | Description | Predicted Importance |

|---|---|---|---|

| τ1 | C4-C5-O-CH₂ | Orientation of the benzyloxy group relative to the pyridine plane. | High: Defines the overall shape and steric profile. |

| τ2 | C5-O-CH₂-C(phenyl) | Rotation of the phenyl group. | High: Influences potential for π-stacking and intramolecular interactions. |

Future Research Trajectories and Outlook for 5 Benzyloxy 2 Bromo 3 Chloropyridine Chemistry

Development of More Sustainable and Green Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. For a molecule like 5-(Benzyloxy)-2-bromo-3-chloropyridine, this involves rethinking its entire lifecycle, from synthesis to derivatization.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. Future research will likely focus on developing more sustainable alternatives. This includes the adoption of one-pot multicomponent reactions (MCRs), which can significantly reduce waste and reaction time by combining several synthetic steps into a single procedure. nih.govresearchgate.net Green catalysts, which are recyclable and operate under mild conditions, represent another significant avenue of exploration. nih.govresearchgate.net

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is expected to become more prevalent. nih.govresearchgate.netrasayanjournal.co.in These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, thereby minimizing the use of volatile organic compounds. nih.govrasayanjournal.co.in The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has established criteria for greener synthetic approaches, emphasizing the preference for uncatalyzed multicomponent reactions where possible and the use of atom-efficient oxidants like O₂ or H₂O₂ over heavy metals for steps like aromatization. acsgcipr.org Applying these principles to the synthesis and subsequent reactions of this compound will be a critical goal for making its chemistry more economically and environmentally viable. rasayanjournal.co.in

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two distinct halogen atoms on the pyridine (B92270) ring of this compound offer a playground for selective functionalization. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications. libretexts.org Future research will delve into more sophisticated catalytic systems to exploit this reactivity difference with even greater control and to enable novel transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental tools for C-C bond formation. libretexts.orgnih.gov Research into ligands that can fine-tune the reactivity of the palladium catalyst will continue to be a major focus. For instance, bulky trialkylphosphine ligands like P(t-Bu)₃ have been shown to enable the coupling of less reactive aryl chlorides, potentially reversing the typical selectivity order and allowing for the functionalization of the chlorine atom while preserving the bromine. nih.gov The development of precatalysts, such as those derived from RuPhos and BrettPhos, has already improved the efficiency of coupling reactions with challenging substrates like unprotected 3-halo-2-aminopyridines and could be adapted for this scaffold. nih.gov

Beyond traditional palladium catalysis, recent years have seen the emergence of innovative strategies for pyridine functionalization. nih.gov These include photocatalytic methods, which use light to drive chemical reactions, and transition-metal-free approaches that rely on organocatalysis or unique reaction conditions to form new bonds. researchgate.netacs.org These methods offer the potential for C-H functionalization, allowing for the modification of the pyridine ring at positions other than the halogenated carbons, thus opening up new avenues for creating diverse molecular architectures. nih.govresearchgate.net

Integration of this compound into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net Flow chemistry, in particular, has emerged as a powerful tool for the rapid, safe, and reproducible synthesis of chemical libraries. acs.orgnih.govsci-hub.se

The structure of this compound, with its two distinct points for diversification (the bromo and chloro substituents), makes it an ideal candidate for integration into such automated systems. researchgate.net By immobilizing the molecule on a solid support or using it in a continuous flow reactor, a wide array of building blocks can be sequentially coupled at the C-2 and C-3 positions. acs.orgnih.govresearchgate.net This automated approach allows for the generation of thousands of discrete compounds with minimal manual intervention. researchgate.net

Systems like the FlowSyn™ can replicate and scale up reactions, such as the Bohlmann-Rahtz pyridine synthesis, offering a pathway from initial discovery to larger-scale production. interchim.fr The integration of this compound into platforms like the SynFini™ Suite, which automates everything from route design to final production, could dramatically accelerate the discovery of new lead compounds. sri.com This automated, modular approach is invaluable for exploring structure-activity relationships in medicinal chemistry. nih.gov

Rational Design of Derivatives for Targeted Chemical Applications Based on Computational Insights

Computational chemistry and in silico screening have become indispensable tools in modern chemical research. mdpi.com These methods allow scientists to design and evaluate molecules virtually before committing to their synthesis in the lab, saving significant time and resources. For this compound, computational approaches will be crucial for guiding the synthesis of derivatives with specific, pre-determined properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that predict the biological activity of a compound based on its molecular descriptors. nih.govaimspress.com For example, QSAR models have been successfully used to predict the inhibitory activity of halogenated pyrimidine (B1678525) derivatives against specific enzymes. nih.gov By applying these methods, researchers can design a virtual library of derivatives of this compound and prioritize the synthesis of those with the highest predicted activity.

Molecular docking simulations can provide insights into how these designed molecules might bind to a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net This information is critical for the rational design of new drugs. For instance, in silico screening has been used to identify novel pyridine-based inhibitors for targets like AMPA receptors and bromodomain-containing protein 9 (BRD9). nih.govnih.gov Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions can assess the "drug-likeness" of virtual compounds, helping to identify candidates with favorable pharmacokinetic properties early in the discovery process. tandfonline.comtandfonline.com This combination of computational tools will enable the transformation of this compound from a versatile chemical building block into a source of rationally designed, high-value molecules for a range of applications.

Q & A

Q. What are the key considerations for synthesizing 5-(Benzyloxy)-2-bromo-3-chloropyridine, and how can regioselectivity be controlled during halogenation?

- Methodological Answer : Synthesis begins with a pyridine core. The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) using benzyl alcohol and a strong base (e.g., NaH). Bromination and chlorination require careful control of directing effects: electron-withdrawing substituents (e.g., -Cl) meta-direct incoming electrophiles. Sequential halogenation (e.g., bromine first, followed by chlorine) minimizes competing reactions. Temperature modulation (0–25°C) and catalysts like FeCl₃ can enhance regioselectivity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H NMR : Benzyloxy protons (CH₂Ph) appear as a singlet (~δ 5.0–5.5 ppm). Aromatic protons on the pyridine ring show splitting patterns consistent with bromo and chloro substituents.

- ¹³C NMR : Look for quaternary carbons (C-Br at ~δ 100–110 ppm, C-Cl at ~δ 125–135 ppm) and benzyloxy carbons (OCH₂Ph at ~δ 70 ppm).

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₂H₉BrClNO: ~298.5 g/mol). Compare with data from structurally similar compounds .

Q. What are the common synthetic challenges in introducing multiple halogen substituents on a pyridine ring, and how are they mitigated?

- Methodological Answer : Competing directing effects between substituents can lead to regioisomeric byproducts. Mitigate this by:

- Stepwise halogenation : Introduce halogens sequentially, prioritizing groups with stronger directing effects (e.g., -Cl before -Br).

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Reduce kinetic competition between pathways. Validate purity via column chromatography or recrystallization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict reaction sites. For Suzuki-Miyaura coupling:

- Calculate activation energies for oxidative addition at C-Br vs. C-Cl (C-Br is typically more reactive).

- Simulate steric effects from the benzyloxy group on palladium catalyst coordination.

Validate predictions experimentally using model reactions (e.g., coupling with phenylboronic acid) and analyze yields via GC-MS .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand purity). Use:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).

- In situ monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation.

- Reproducibility checks : Compare results under inert (glovebox) vs. ambient conditions to identify sensitivity to oxygen/moisture .

Q. How does the steric and electronic environment of this compound influence its participation in nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : The chloro substituent deactivates the ring, making SNAr feasible only under strong nucleophiles (e.g., amines at 100–120°C).

- Steric Effects : The benzyloxy group at position 5 hinders approach of nucleophiles to adjacent positions. Kinetic studies (variable-temperature NMR) can differentiate between thermodynamic (meta-substitution) and kinetic (para-substitution) products. Use bulky bases (e.g., DBU) to favor less sterically hindered pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.